molecular formula C22H12Cl3N3 B2527765 8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-61-6

8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2527765
CAS RN: 901043-61-6
M. Wt: 424.71
InChI Key: ZMUQJNXVAXVVOY-UHFFFAOYSA-N
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Description

The compound "8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative within the class of pyrazoloquinolines, which are heterocyclic aromatic organic compounds. These compounds have been the subject of research due to their potential biological activities, including antibacterial and antioxidant properties. The structure of the compound suggests that it may have interesting interactions with biological systems, given the presence of multiple chlorine substituents and the fused pyrazole and quinoline rings .

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives typically involves the cyclization of hydrazine derivatives with quinoline carbaldehydes. For instance, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized using p-toluenesulfonic acid (PTSA) as a catalyst . Another synthesis route for similar compounds involves the Vilsmeier reaction to produce chloroquinoline carbaldehydes, which are then reacted with arylhydrazine hydrochlorides and cyclized using ethanolic KOH to yield dibromo pyrazoloquinolines . These methods could potentially be adapted for the synthesis of "8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The specific substituents on the rings, such as chloro groups, can significantly influence the electronic distribution and steric hindrance within the molecule, which in turn can affect its reactivity and interaction with biological targets. The presence of multiple chlorine atoms in the compound of interest suggests a high degree of halogenation, which could enhance its lipophilicity and potential for crossing cell membranes .

Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions, including cyclization, substitution, and cross-coupling reactions. The Suzuki–Miyaura cross-coupling reaction, for example, has been used to introduce aryl groups into dibromo pyrazoloquinolines, leading to triaryl derivatives . Such reactions are valuable for the modification of the core structure to fine-tune the properties of the compound for specific applications, such as enhancing its biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinolines, including "8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline," are influenced by their molecular structure. The halogen substituents contribute to the compound's polarity, melting point, and solubility in organic solvents. The aromatic nature of the quinoline and phenyl rings likely contributes to the compound's stability and potential interactions with aromatic amino acids in biological systems. The specific physical and chemical properties of the compound would need to be determined experimentally, but can be inferred to some extent from related compounds .

Relevant Case Studies

While the provided data does not include direct case studies of "8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline," related compounds have been evaluated for their biological activities. For example, certain 1H-pyrazolo[3,4-b]quinoline derivatives have shown potent antibacterial activity and antioxidant properties . These findings suggest that the compound may also possess similar biological activities, which could be explored in future case studies.

Scientific Research Applications

Overview of Quinoline Derivatives

Quinoline and its derivatives, including the specific compound 8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been a focal point of scientific research due to their broad spectrum of biological activities. These compounds are used in various applications ranging from dyes and pharmaceuticals to potential anticorrosive materials and optoelectronic materials. Their structural complexity allows for versatile interactions in biological systems, making them valuable in the development of new therapeutic agents and materials with unique properties.

Optoelectronic and Luminescent Applications

One significant area of application for quinoline derivatives is in the field of optoelectronics. These compounds, due to their electronic properties, have been explored for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, the incorporation of quinoline and pyrimidine rings into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Such materials are crucial for developing organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Anticorrosive Properties

Quinoline derivatives are also recognized for their anticorrosive properties. These compounds exhibit effectiveness against metallic corrosion due to their high electron density, which enables them to adsorb and form highly stable chelating complexes with metallic surfaces. This makes quinoline-based compounds valuable in protecting materials from corrosion, thus extending their life and reliability in various industrial applications (Verma et al., 2020).

Therapeutic Applications

In the pharmaceutical domain, quinoline derivatives have shown a wide array of biological activities, prompting research into their therapeutic potential. These activities include antimicrobial, anticancer, and anti-inflammatory effects. The structural modification of quinoline allows for the development of compounds targeting specific biological pathways, offering new avenues for drug development and disease treatment. Research in this area continues to evolve, with the goal of identifying quinoline derivatives that can serve as effective therapeutic agents with minimal adverse effects (Pereira et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific activities of the compound. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Future Directions

The future directions for research on a compound like this could include further studies to fully elucidate its physical and chemical properties, investigations into its potential biological activities, and exploration of its possible applications in areas such as medicinal chemistry or materials science .

properties

IUPAC Name

8-chloro-1-(3,4-dichlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl3N3/c23-14-6-9-20-16(10-14)22-17(12-26-20)21(13-4-2-1-3-5-13)27-28(22)15-7-8-18(24)19(25)11-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUQJNXVAXVVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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